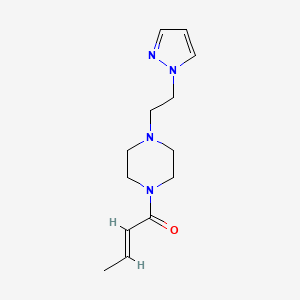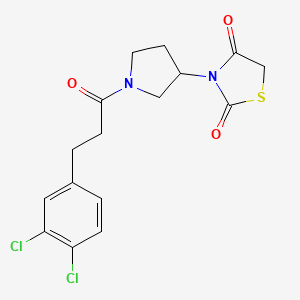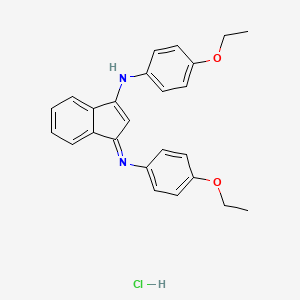
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is not fully understood. However, it has been suggested that the compound may act on various receptors, such as the dopamine D2 receptor, adenosine A2A receptor, and serotonin 5-HT1A receptor. The compound may also modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one have been studied in various scientific research studies. The compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have antitumor effects by inhibiting the growth of cancer cells. The compound has also been shown to have anticonvulsant effects by reducing seizures in animal models.
Advantages and Limitations for Lab Experiments
One advantage of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is that it can be easily synthesized in the laboratory using simple and cost-effective methods. The compound is also stable and can be stored for long periods. However, one limitation of this compound is that its mechanism of action is not fully understood, and further studies are needed to explore its full potential.
Future Directions
There are many future directions for the research on (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one. One future direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another future direction is to investigate its potential use in the treatment of depression and anxiety disorders. Further studies are also needed to explore its mechanism of action and to develop more potent derivatives of this compound.
Synthesis Methods
The synthesis of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one involves the reaction of 1-(4-bromo-but-2-enoyl)-4-(2-aminoethyl)piperazine with 1H-pyrazole-1-carboxylic acid in the presence of a base. The reaction takes place in a solvent, such as dimethylformamide, at a specific temperature and time. The product is then purified using various techniques, such as column chromatography, to obtain pure (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one.
Scientific Research Applications
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one has shown potential therapeutic effects in various scientific research studies. It has been investigated for its anti-inflammatory, antitumor, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. The research on this compound is still in its early stages, and further studies are needed to explore its full potential.
properties
IUPAC Name |
(E)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-4-13(18)16-10-7-15(8-11-16)9-12-17-6-3-5-14-17/h2-6H,7-12H2,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGLTANTJSDFQ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2935258.png)

![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)



![5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2935271.png)


![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935274.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2935279.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)
